4,5-Dibutylbenzene-1,2-dicarbonitrile
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Overview
Description
1,2-Benzenedicarbonitrile, 4,5-dibutyl- is an organic compound with the molecular formula C16H20N2 It is a derivative of benzenedicarbonitrile, where the 4 and 5 positions on the benzene ring are substituted with butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile, 4,5-dibutyl- typically involves the reaction of 4,5-dibutylphthalic anhydride with ammonia or amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion to the desired product .
Industrial Production Methods
Industrial production of 1,2-Benzenedicarbonitrile, 4,5-dibutyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored to maintain product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarbonitrile, 4,5-dibutyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1,2-Benzenedicarbonitrile, 4,5-dibutyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarbonitrile, 4,5-dibutyl- involves its interaction with specific molecular targets and pathways. The nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing various biochemical processes. The butyl groups provide hydrophobic interactions, affecting the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarbonitrile, 4,5-diamino-: This compound has amino groups instead of butyl groups, leading to different chemical properties and reactivity.
4,5-Dioctyloxy-1,2-benzenedicarbonitrile: Substituted with octyloxy groups, this compound has different solubility and interaction characteristics.
Uniqueness
1,2-Benzenedicarbonitrile, 4,5-dibutyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butyl groups enhances its hydrophobicity and influences its reactivity compared to other similar compounds .
Properties
CAS No. |
78763-84-5 |
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Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
4,5-dibutylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H20N2/c1-3-5-7-13-9-15(11-17)16(12-18)10-14(13)8-6-4-2/h9-10H,3-8H2,1-2H3 |
InChI Key |
XKIZBKBLXICVQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1CCCC)C#N)C#N |
Origin of Product |
United States |
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